

# Isorhoifolin: A Phytochemical Standard for Analytical and Biological Investigations

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## Compound of Interest

Compound Name: *Isorhoifolin*

Cat. No.: *B7950284*

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## Application Note

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isorhoifolin**, a flavonoid glycoside also known as apigenin-7-O-rutinoside, is a natural compound found in a variety of plants, particularly in the genus *Citrus*. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As a well-characterized phytochemical, **isorhoifolin** serves as an essential analytical standard for the identification and quantification of this compound in plant extracts and herbal formulations. Its purity, typically  $\geq 98.5\%$  as determined by High-Performance Liquid Chromatography (HPLC), makes it suitable for use as a reference material in quality control and research settings<sup>[1]</sup>. This document provides detailed protocols for the extraction, analysis, and biological evaluation of **isorhoifolin**, intended to support researchers in the fields of phytochemistry, pharmacology, and drug discovery.

## Chemical and Physical Properties

| Property          | Value                   |
|-------------------|-------------------------|
| Chemical Name     | Apigenin-7-O-rutinoside |
| Synonyms          | Isorhoifolin            |
| CAS Number        | 552-57-8                |
| Molecular Formula | C27H30O14               |
| Molecular Weight  | 578.52 g/mol            |
| Appearance        | Crystalline solid       |
| Purity (typical)  | ≥98.5% (HPLC)[1]        |

## Quantitative Data Summary

The following tables summarize the reported biological activities of **isorhoifolin** and related flavonoids. This data is crucial for assessing its potential as a therapeutic agent.

**Table 1: In Vitro Anticancer Activity of Rhoifolin (Isorhoifolin Isomer)**

| Cell Line  | Cancer Type                       | IC50 (µg/mL) | IC50 (µM) |
|------------|-----------------------------------|--------------|-----------|
| Hep 2      | Human Epidermoid Larynx Carcinoma | 5.9          | ~10.2     |
| HeLa       | Human Cervical Carcinoma          | 6.2          | ~10.7     |
| HepG2      | Human Hepatocellular Carcinoma    | 22.6         | ~39.1     |
| HCT-116    | Human Colon Carcinoma             | 34.8         | ~60.2     |
| MRC-5      | Fetal Human Lung Fibroblast       | 44.6         | ~77.1     |
| MDA-MB-231 | Triple-Negative Breast Cancer     | 59.0         | 102       |

Note: The data in Table 1 refers to rhoifolin, an isomer of **isorhoifolin**. While structurally similar, the biological activities may differ.

**Table 2: In Vitro Anti-inflammatory Activity of Related Flavonoids**

| Compound | Assay                              | Cell Line | IC50 (μM) |
|----------|------------------------------------|-----------|-----------|
| Luteolin | Nitric Oxide Production Inhibition | RAW 264.7 | 27[1]     |
| Apigenin | Nitric Oxide Production Inhibition | RAW 264.7 | 23[1]     |
| Wogonin  | Nitric Oxide Production Inhibition | RAW 264.7 | 17[1]     |

Note: This data is for flavonoids structurally related to the aglycone of **isorhoifolin** (apigenin) and demonstrates the potential for anti-inflammatory activity.

## Experimental Protocols

Detailed methodologies for key experiments involving **isorhoifolin** are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and research objectives.

### Protocol 1: Extraction of Isorhoifolin from Citrus Peel

This protocol describes a general procedure for the extraction of flavonoids, including **isorhoifolin**, from citrus peel.

Materials:

- Fresh or dried citrus peel (e.g., lemon, orange)
- Methanol or 80% ethanol in water
- Homogenizer or blender

- Rotary evaporator
- Filtration apparatus (e.g., Whatman No. 1 filter paper)

#### Procedure:

- Sample Preparation: Wash fresh citrus peels and dry them at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels into a fine powder.
- Extraction: Macerate the powdered peel with methanol or 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 6-8 hours.
- Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
- Storage: Store the crude extract at -20°C until further analysis.

## Protocol 2: Quantification of Isorhoifolin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of **isorhoifolin** in plant extracts. Method validation is recommended for specific applications.

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
  - 0-5 min: 10% B
  - 5-25 min: 10-50% B

- 25-30 min: 50-10% B
- 30-35 min: 10% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20  $\mu$ L
- Detection Wavelength: ~270 nm and ~330 nm
- Column Temperature: 25-30°C

#### Procedure:

- Standard Preparation: Prepare a stock solution of **isorhoifolin** standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the **isorhoifolin** peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of **isorhoifolin** in the sample based on its peak area and the calibration curve.

## Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of **isorhoifolin**.

#### Materials:

- **Isorhoifolin** standard solution in methanol
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

- Ascorbic acid or Trolox as a positive control
- 96-well microplate
- Microplate reader

#### Procedure:

- Sample Preparation: Prepare a series of dilutions of the **isorhoifolin** standard solution and the positive control in methanol.
- Assay: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
  - $\% \text{ Inhibition} = [( \text{Absorbance of Blank} - \text{Absorbance of Sample} ) / \text{Absorbance of Blank}] \times 100$
- IC50 Determination: Plot the percentage of inhibition against the concentration of **isorhoifolin** to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

## Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of **isorhoifolin** to inhibit the production of nitric oxide, a key inflammatory mediator.

#### Materials:

- RAW 264.7 macrophage cells

- DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- **Isorhoifolin** stock solution (dissolved in DMSO and diluted in media)
- Griess Reagent
- 96-well cell culture plates

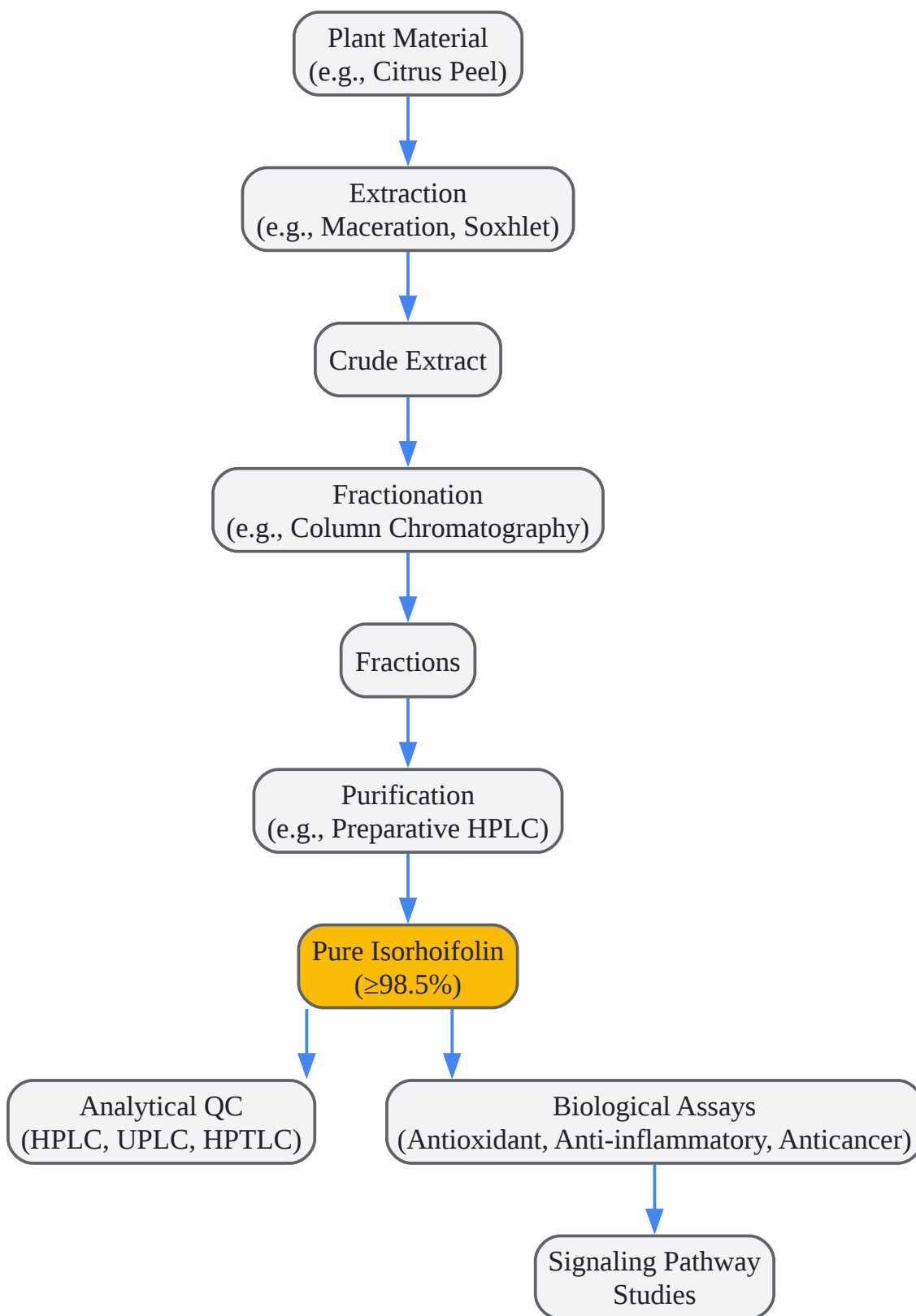
#### Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of **isorhoifolin** for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1  $\mu\text{g/mL}$ ) for 24 hours. A negative control group should not be stimulated with LPS.
- Nitrite Measurement: Collect the cell culture supernatant. Mix 50  $\mu\text{L}$  of the supernatant with 50  $\mu\text{L}$  of Griess Reagent in a new 96-well plate.
- Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
- Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
- IC50 Determination: Plot the percentage of inhibition against the concentration of **isorhoifolin** to determine the IC50 value.

## Signaling Pathways and Experimental Workflows

The biological activities of flavonoids like **isorhoifolin** are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams representing the putative

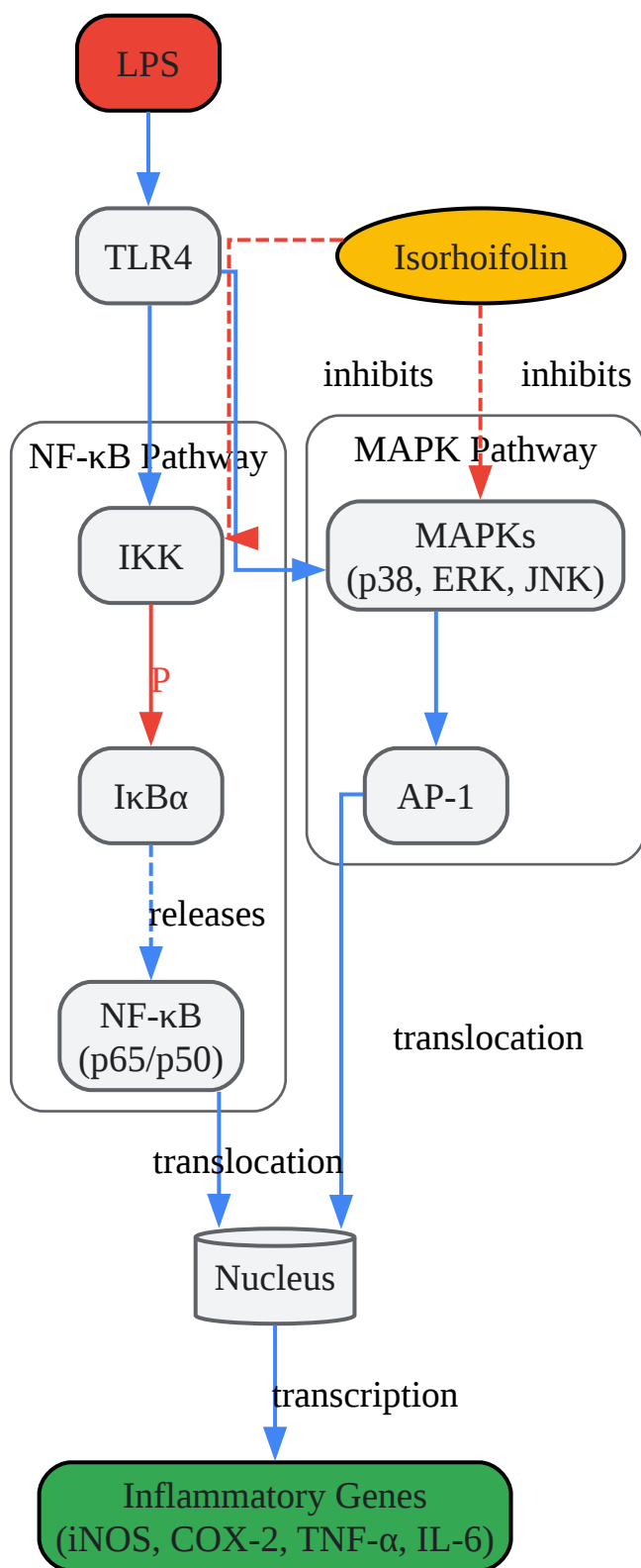
signaling pathways affected by **isorhoifolin** and a general workflow for its phytochemical analysis.





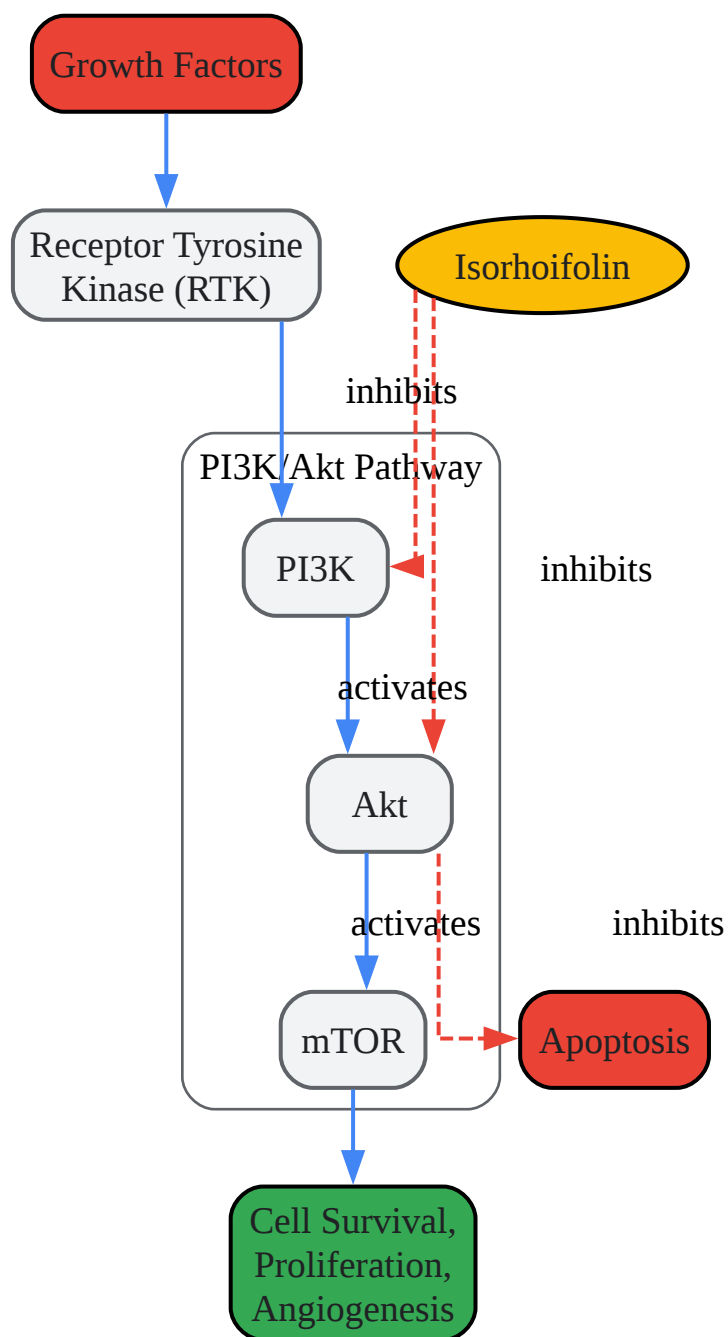
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Caption: Workflow for **Isorhoifolin** Analysis.



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Caption: Anti-inflammatory Signaling Pathway.

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Caption: Anticancer Signaling Pathway.

## Conclusion

**Isorhoifolin** is a valuable phytochemical standard for analytical and biological research. The provided protocols and data serve as a comprehensive resource for its extraction, quantification, and investigation of its therapeutic potential. Further studies are warranted to fully elucidate the mechanisms of action of **isorhoifolin** and to explore its applications in drug development. The use of **isorhoifolin** as a certified reference material will ensure the accuracy and reproducibility of such research.

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## References

- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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